molecular formula C21H28N2O2 B3956932 Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide

Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide

Cat. No.: B3956932
M. Wt: 340.5 g/mol
InChI Key: MGXKWIVDYHTYEP-UHFFFAOYSA-N
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Description

Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide is a synthetic compound that combines the structural features of adamantane, carboxylic acid, and morpholine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide typically involves the following steps:

    Formation of Adamantane-1-carboxylic acid: Adamantane is oxidized to form adamantane-1-carboxylic acid.

    Coupling Reaction: The carboxylic acid group is activated using reagents such as carbodiimides (e.g., DCC) and then coupled with 4-morpholin-4-yl-phenylamine to form the amide bond.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be further oxidized under strong conditions.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane moiety could provide stability and enhance membrane permeability, while the morpholine ring could interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Adamantane-1-carboxylic acid: Shares the adamantane core structure.

    4-Morpholin-4-yl-phenylamine: Contains the morpholine and phenyl groups.

    Amantadine: A well-known antiviral and antiparkinsonian drug with an adamantane core.

Uniqueness

Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide is unique due to the combination of the adamantane core, carboxylic acid, and morpholine functionalities. This unique structure can impart specific properties such as enhanced stability, solubility, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c24-20(21-12-15-9-16(13-21)11-17(10-15)14-21)22-18-1-3-19(4-2-18)23-5-7-25-8-6-23/h1-4,15-17H,5-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXKWIVDYHTYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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